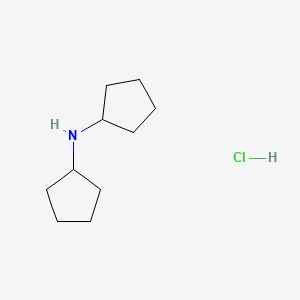

DICYCLOPENTYLAMINE HYDROCHLORIDE

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclopentylcyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-6-9(5-1)11-10-7-3-4-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQRMKOKTRIKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590464 | |

| Record name | N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69053-83-4 | |

| Record name | N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Dicyclopentylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of dicyclopentylamine hydrochloride (CAS No: 69053-83-4). Intended for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical characteristics of this compound. The guide is structured to offer not just data, but also the scientific context and experimental methodologies crucial for its practical application and further research. All information is supported by authoritative sources to ensure scientific integrity.

Introduction: Understanding this compound

This compound is the salt form of the secondary amine, dicyclopentylamine. The protonation of the nitrogen atom by hydrochloric acid significantly alters the physical properties of the parent amine, most notably increasing its polarity and aqueous solubility. These changes are fundamental to its handling, formulation, and biological interactions. A thorough understanding of its physical properties is paramount for its effective use in research and development.

The molecular structure consists of a central nitrogen atom bonded to two cyclopentyl rings and a proton, with a chloride counter-ion. This structure dictates its steric and electronic properties, which in turn influence its reactivity and physical behavior.

Caption: 2D structure of this compound.

Core Physical Properties

The physical properties of a compound are critical for its identification, purification, and application. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀ClN | [1][2] |

| Molecular Weight | 189.73 g/mol | [2] |

| Appearance | White to off-white powder/crystals | General knowledge |

| Melting Point | >245 °C | [1] |

| Boiling Point | 265.7 °C at 760 mmHg | [1] |

| IUPAC Name | N-cyclopentylcyclopentanamine hydrochloride | [1] |

| SMILES | C1CCC(C1)NC2CCCC2.Cl | [2] |

| InChIKey | PHQRMKOKTRIKEN-UHFFFAOYSA-N | [1][2] |

Expert Insight: The high melting point of this compound is characteristic of an ionic salt compared to its free base, dicyclopentylamine. This is due to the strong electrostatic interactions between the ammonium cation and the chloride anion in the crystal lattice. The reported boiling point is likely that of the free amine after decomposition of the salt at elevated temperatures, a common behavior for amine hydrochlorides.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability. As a salt, this compound is expected to be more soluble in polar solvents than its free base.

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a standardized method for determining the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Toluene, Hexane)

-

Spatula

-

Balance

Procedure:

-

Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.

-

If the solid has not fully dissolved, the mixture can be gently heated to assess for temperature-dependent solubility.

-

Record the observations for each solvent.

Caption: Workflow for qualitative solubility determination.

Melting Point Determination: A Self-Validating System

The melting point is a crucial physical constant for the identification and purity assessment of a crystalline solid. For a pure substance, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is completely dry. If necessary, dry under vacuum.

-

Place a small amount of the sample onto a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder.

-

Open end of a capillary tube is pressed into the powdered sample.

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting point range.

-

Allow the apparatus to cool.

-

Using a fresh sample, repeat the measurement with a slow heating rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This is the melting point range.

Trustworthiness through Mixed Melting Point: To confirm the identity of the sample, a mixed melting point determination can be performed. An intimate 1:1 mixture of the sample with an authentic standard of this compound should show no depression or broadening of the melting point range.

Recrystallization for Purification

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Experimental Protocol: Single-Solvent Recrystallization

This is a general protocol that can be adapted for this compound. The ideal solvent should be determined experimentally. Based on general solubility principles, a solvent system like ethanol/water or isopropanol could be a good starting point.

Materials:

-

Crude this compound

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Selected recrystallization solvent

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

If the solution is colored, and the pure compound is known to be white, activated charcoal can be added to the hot solution to remove colored impurities.

-

Perform a hot filtration to remove any insoluble impurities or activated charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

Caption: General workflow for single-solvent recrystallization.

Safety and Handling

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a cool, dry place away from incompatible materials.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet for this compound from the supplier before handling.

Conclusion

The physical properties of this compound are central to its application in scientific research and development. This guide has provided a detailed overview of its key characteristics and the experimental protocols for their determination. By understanding and applying this knowledge, researchers can ensure the quality, purity, and effective use of this compound in their work. The principles of scientific integrity, including the use of self-validating experimental systems and a commitment to safety, should always be at the forefront of any scientific endeavor involving this or any other chemical compound.

References

-

PubChem. Dicyclopentylamine. National Center for Biotechnology Information. [Link]

-

NOVA Chemicals. Safety Data Sheet. [Link]

-

Semantic Scholar. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

MIT OpenCourseWare. Recrystallization. [Link]

-

Alfa Chemistry. This compound. [Link]

-

GSRS. This compound. [Link]

-

National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of Dicyclopentylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentylamine hydrochloride, with the chemical formula C₁₀H₂₀ClN, is a secondary amine salt that holds significance as a building block in organic synthesis and as a potential scaffold in medicinal chemistry.[1][2] Its molecular structure, characterized by two cyclopentyl rings attached to a central nitrogen atom and an associated chloride counter-ion, dictates its physicochemical properties and reactivity. Understanding the intricacies of its chemical bonding, three-dimensional conformation, and spectroscopic signature is paramount for its effective utilization in research and development. This guide provides a comprehensive technical overview of the structural and bonding characteristics of this compound, offering insights relevant to its application in synthetic chemistry and drug design.

Physicochemical Properties

A foundational understanding of a molecule's key physicochemical properties is essential for its application. The properties of dicyclopentylamine and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ClN | [1] |

| Molecular Weight | 189.73 g/mol | [2] |

| IUPAC Name | N-cyclopentylcyclopentanamine hydrochloride | [1] |

| CAS Number | 69053-83-4 | [1] |

| Melting Point | >245 °C | [3] |

| Predicted pKa (conjugate acid) | 10.65 | [4] |

| Predicted XLogP3 | 2.3 | [5] |

Note: The pKa and XLogP3 values are computationally predicted and serve as valuable estimates for the acidity of the dicyclopentylammonium ion and the lipophilicity of the free base, respectively. These parameters are critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[2] A higher LogP value suggests greater lipid solubility, which can influence a compound's ability to cross biological membranes.[6]

Synthesis and Formation

The synthesis of this compound is typically a two-step process involving the formation of the secondary amine followed by its conversion to the hydrochloride salt.

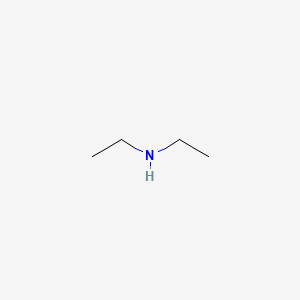

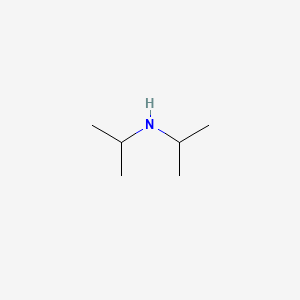

Step 1: Synthesis of Dicyclopentylamine via Reductive Amination

A common and efficient method for the synthesis of dicyclopentylamine is the reductive amination of cyclopentanone with cyclopentylamine.[7] This reaction proceeds through the formation of an intermediate imine, which is then reduced to the secondary amine.

Caption: Reductive amination pathway for the synthesis of dicyclopentylamine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of cyclopentanone (1.0 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add cyclopentylamine (1.0-1.2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-cyclopentylcyclopentan-1-imine intermediate. The removal of water, for instance, through the use of a dehydrating agent like anhydrous magnesium sulfate, can drive the equilibrium towards imine formation.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. This reagent is particularly effective for reductive aminations as it is mild and selective.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dicyclopentylamine by distillation or column chromatography on silica gel to yield the pure secondary amine.

Step 2: Formation of this compound

The hydrochloride salt is prepared by treating the free base, dicyclopentylamine, with hydrochloric acid. This is a simple acid-base reaction.[8]

Caption: Acid-base reaction for the formation of this compound.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified dicyclopentylamine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the amine at 0 °C.

-

Precipitation: The this compound will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to obtain the pure hydrochloride salt.

Molecular Structure and Bonding

The structure of this compound is best understood by considering the dicyclopentylammonium cation and the chloride anion separately, and then their interaction in the solid state.

The Dicyclopentylammonium Cation

The cation consists of a central nitrogen atom bonded to two cyclopentyl rings and two hydrogen atoms. The nitrogen atom in the dicyclopentylammonium cation is sp³ hybridized, resulting in a tetrahedral geometry around the nitrogen.[9]

Bonding:

-

C-N Bonds: The bonds between the nitrogen and the carbon atoms of the cyclopentyl rings are covalent sigma (σ) bonds formed from the overlap of an sp³ hybrid orbital on nitrogen and an sp³ hybrid orbital on carbon.

-

N-H Bonds: The bonds between the nitrogen and the hydrogen atoms are also covalent sigma (σ) bonds, formed from the overlap of an sp³ hybrid orbital on nitrogen and the 1s orbital of hydrogen.

-

C-C and C-H Bonds: Within the cyclopentyl rings, all bonds are covalent sigma (σ) bonds. The C-C bonds result from the overlap of sp³ hybrid orbitals on adjacent carbon atoms, while the C-H bonds are formed from the overlap of carbon sp³ hybrid orbitals and hydrogen 1s orbitals.

Conformational Analysis:

The five-membered cyclopentyl rings are not planar.[10] They adopt puckered conformations to relieve torsional strain that would be present in a planar structure. The two most common conformations are the envelope and the half-chair (or twist) conformations.[11] These conformations are in rapid equilibrium at room temperature. The presence of two bulky cyclopentyl groups attached to the nitrogen atom will lead to significant steric hindrance, influencing the preferred orientation of the rings relative to each other. The most stable conformation will likely position the two rings to minimize steric interactions.

Caption: The equilibrium between the envelope and half-chair conformations of a cyclopentyl ring.

The Chloride Anion and Ionic Bonding

The chloride anion (Cl⁻) is a spectator ion in terms of the covalent bonding within the cation but is crucial for the overall structure of the salt. An ionic bond exists between the positively charged dicyclopentylammonium cation and the negatively charged chloride anion. In the solid state, these ions will be arranged in a crystal lattice, with the electrostatic attraction between the opposite charges holding the structure together. The specific arrangement will depend on the packing efficiency and the minimization of repulsive forces.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H₂⁺ | Broad singlet | ~8.0 - 10.0 | The chemical shift is highly dependent on the solvent and concentration. The protons are acidic and may exchange with solvent protons. |

| CH-N | Multiplet | ~3.0 - 3.5 | The proton on the carbon directly attached to the nitrogen will be deshielded by the electronegative nitrogen atom. |

| Cyclopentyl CH₂ | Multiplets | ~1.5 - 2.0 | The methylene protons of the cyclopentyl rings will appear as a series of overlapping multiplets. |

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| CH-N | ~55 - 65 | The carbon atom directly bonded to the nitrogen is significantly deshielded. |

| Cyclopentyl CH₂ | ~25 - 35 | The other carbon atoms of the cyclopentyl rings will have chemical shifts in the typical aliphatic range. |

Note: The exact chemical shifts can be influenced by the solvent used for the NMR analysis.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H₂⁺ | Stretching | 3200 - 2800 | Strong, Broad |

| C-H (sp³) | Stretching | 2960 - 2850 | Strong |

| N-H₂⁺ | Bending (Asymmetric) | ~1620 - 1550 | Medium |

| N-H₂⁺ | Bending (Symmetric) | ~1550 - 1480 | Medium |

| C-H | Bending | ~1470 - 1370 | Medium |

| C-N | Stretching | ~1250 - 1020 | Medium-Weak |

The most characteristic feature in the IR spectrum of a secondary amine hydrochloride is the broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is due to the stretching vibrations of the N-H₂⁺ group.[13] This broadness is a result of hydrogen bonding in the solid state.

Conclusion

This compound possesses a well-defined chemical structure characterized by a dicyclopentylammonium cation and a chloride anion. The tetrahedral geometry around the sp³-hybridized nitrogen atom and the puckered conformations of the cyclopentyl rings are key structural features. The ionic bond between the cation and anion governs the solid-state properties of the compound. The synthesis is reliably achieved through reductive amination followed by salt formation. The structural features are readily confirmed by a combination of NMR and IR spectroscopy, which provide a unique fingerprint for the molecule. A thorough understanding of these structural and bonding aspects is crucial for the rational design and application of this compound in the fields of chemical synthesis and drug discovery.

References

-

Doležal, P., et al. (2012). Reductive amination of cyclopentanone. ResearchGate. [Link]

-

Alfa Chemistry. This compound. [Link]

-

PubChem. Dicyclopentylamine. [Link]

-

PubChem. Dicyclopentylamine. [Link]

-

Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]

- Google Patents.

- Google Patents. Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride.

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts ( values) of 1 (in CDCl 3 ). [Link]

-

ResearchGate. Experimental values of logP O/W for drug organic componds at 25 °C for training set. [Link]

-

Amines. [Link]

-

GRS. DICYCLOPENTYLAMINE. [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Eurisotop. NMR Solvent data chart. [Link]

-

Chemaxon. LogP and logD calculations. [Link]

-

SciSpace. Conformational analysis of cycloalkanes. [Link]

-

YouTube. Primary, Secondary, and Tertiary Amines || Structure, Examples & Identification. [Link]

-

UCLA. Illustrated Glossary of Organic Chemistry - Secondary amine. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

PubChemLite. Dicyclopentylamine (C10H19N). [Link]

-

Chemistry LibreTexts. 1.19: Amines- Structure and Synthesis. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

- Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

-

Oriental Journal of Chemistry. Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. [Link]

-

YouTube. Conformations of n-Pentane, Isopentane and Cycloalkanes. [Link]

-

Indian Academy of Sciences. Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. [Link]

-

ResearchGate. FTIR spectra of drug and excipients. [Link]

-

YouTube. Syn, Anti, and Gauche Conformations of Butane - Newman Projections and Conformational Analysis. [Link]

-

PMC. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. LogD/LogP - Enamine [enamine.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cyclopentylamine - Wikipedia [en.wikipedia.org]

- 5. Dicyclopentylamine | C10H19N | CID 247671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Amines, [chemed.chem.purdue.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. m.youtube.com [m.youtube.com]

- 12. eurisotop.com [eurisotop.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Dicyclopentylamine hydrochloride CAS number 69053-83-4

An In-depth Technical Guide to Dicyclopentylamine Hydrochloride (CAS 69053-83-4)

This document provides a comprehensive technical overview of this compound (CAS No. 69053-83-4), designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the practical application, synthesis, analysis, and handling of this compound, grounded in established scientific principles.

Executive Summary: Compound Overview

This compound is the salt form of the secondary amine, N-cyclopentylcyclopentanamine.[1][2] The hydrochloride salt structure enhances aqueous solubility and stability, making it more amenable for use in various research and pharmaceutical contexts compared to its free amine base.[2] Its molecular framework, consisting of a central nitrogen atom bonded to two cyclopentyl rings, provides a distinct steric and electronic profile.[2] While specific, large-scale applications are not widely documented in public literature, its structure suggests potential as a key intermediate in organic synthesis and as a building block in medicinal chemistry for developing novel therapeutic agents. This guide will detail its fundamental properties, outline robust protocols for its synthesis and analysis, and provide critical information on its stability and safe handling.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of all subsequent research and development. This compound is a white to off-white solid with a high melting point, characteristic of many amine salts.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 69053-83-4 | [1][3][4] |

| Molecular Formula | C₁₀H₂₀ClN | [3][4] |

| Molecular Weight | 189.73 g/mol | [3][4] |

| IUPAC Name | N-cyclopentylcyclopentanamine hydrochloride | [1] |

| Synonyms | Dicyclopentyl-amine hydrochloride, Dicyclopentyl-aminexHCl | [1][3] |

| Melting Point | >245°C | [1] |

| Boiling Point | 265.7°C at 760 mmHg (of free amine) | [1] |

| SMILES | C1CCC(C1)NC2CCCC2.Cl | [2][3] |

| InChI Key | PHQRMKOKTRIKEN-UHFFFAOYSA-N | [1] |

| Solubility | Enhanced solubility in water due to hydrochloride salt form. | [2] |

Synthesis and Purification Workflow

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient pathway can be designed based on fundamental organic chemistry principles, specifically reductive amination. This common method for forming secondary amines offers high yields and uses readily available starting materials.

Proposed Synthesis Pathway: Reductive Amination

The core of this synthesis involves the reaction of cyclopentanone with cyclopentylamine to form an intermediate enamine/iminium ion, which is then reduced in situ to yield the target secondary amine, dicyclopentylamine. The final step involves salt formation with hydrochloric acid.

Causality Behind Experimental Choices:

-

Reactants: Cyclopentanone and cyclopentylamine are chosen for their direct structural contribution to the final product.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike stronger hydrides like NaBH₄ or LiAlH₄, STAB is milder, moisture-tolerant, and highly selective for the iminium ion over the starting ketone, which minimizes the formation of cyclopentanol as a byproduct.

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal as it will not react with the reducing agent or the intermediate iminium ion.

-

Acidification: The use of ethereal HCl or HCl in isopropanol allows for the controlled precipitation of the hydrochloride salt from the organic medium, facilitating isolation and purification.

Caption: Proposed workflow for synthesis and purification of Dicyclopentylamine HCl.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of cyclopentylamine (1.0 eq) in dichloromethane (DCM, ~5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition helps control any potential exotherm. Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dicyclopentylamine as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether or isopropanol. Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

-

Purification: The white hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to yield pure this compound.

Analytical Characterization and Quality Control

A robust analytical framework is crucial for confirming the identity, purity, and stability of any chemical compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Purity Assessment: HPLC and GC-MS

Chromatography is the gold standard for assessing the purity of pharmaceutical ingredients and identifying potential impurities.

Caption: Analytical workflow for purity and impurity identification.

4.1.1 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An RP-HPLC method is ideal for quantifying the purity of the non-volatile hydrochloride salt and detecting any non-volatile impurities.

Protocol Rationale:

-

Column: A C18 stationary phase provides excellent retention for the nonpolar cyclopentyl groups.

-

Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is essential to protonate the amine, ensuring a single ionic species and preventing peak tailing. Acetonitrile is a common organic modifier.

-

Detection: The compound lacks a strong chromophore, so low-wavelength UV detection (e.g., 200-220 nm) is necessary for adequate sensitivity.

Step-by-Step HPLC Protocol:

-

System: HPLC system with UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

-

System Suitability: Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

-

Analysis: Inject the sample and integrate the peak areas to determine purity as a percentage of the total area.

4.1.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile and semi-volatile impurities, such as residual starting materials (cyclopentanone, cyclopentylamine) or solvent residues. The free base form is more suitable for GC analysis.

Step-by-Step GC-MS Protocol:

-

System: GC-MS with a capillary column.[5]

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium.

-

Oven Program: Start at 60°C (hold 2 min), ramp to 250°C at 20°C/min (hold 5 min).

-

Sample Preparation: Dissolve the hydrochloride salt in water, basify with NaOH to pH >11, and extract the free amine into diethyl ether or DCM. Dry the organic extract and inject it into the GC-MS.

-

Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Spectroscopic Identity Confirmation

Spectroscopy provides an orthogonal confirmation of the compound's molecular structure.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Would show broad, overlapping multiplets for the aliphatic protons on the two cyclopentyl rings. A very broad signal corresponding to the protonated amine (N-H) would also be expected.

-

¹³C NMR: Would display distinct signals for the different carbon environments within the cyclopentyl rings. The carbon atom attached to the nitrogen (C-N) would be shifted downfield relative to the other aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Key signals would include C-H stretching bands just below 3000 cm⁻¹ and a broad N-H stretching band characteristic of a secondary ammonium salt, typically in the 2400-2800 cm⁻¹ region.

Potential Applications in Research and Development

This compound is primarily categorized as a research chemical and building block.[3][4] Its utility stems from the reactive secondary amine functional group and the steric bulk provided by the two cyclopentyl rings. Potential applications include:

-

Pharmaceutical Synthesis: As a scaffold or intermediate for creating more complex active pharmaceutical ingredients (APIs). Secondary amines are common features in many drug classes.

-

Catalysis: As a precursor to ligands for transition metal catalysts or as an organocatalyst itself in certain reactions.

-

Material Science: Incorporation into polymers or functional materials where its specific steric and basic properties could be advantageous.

Stability and Forced Degradation Studies

Understanding a compound's stability is a regulatory requirement and is critical for determining appropriate storage conditions and shelf-life.[6][7] Forced degradation studies intentionally stress the compound to predict its degradation pathways.[8]

Recommended Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9]

Forced Degradation Protocol:

A typical forced degradation study exposes the compound to hydrolytic, oxidative, thermal, and photolytic stress.[8] The goal is to achieve 5-20% degradation to ensure that the analytical method is "stability-indicating."

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | To assess stability in acidic environments.[8] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | To assess stability in basic environments.[8] |

| Oxidation | 3% H₂O₂ at room temp for 24h | To evaluate susceptibility to oxidation. |

| Thermal Stress | Solid sample at 105°C for 48h | To determine stability at elevated temperatures.[10] |

| Photolytic Stress | Solid/solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours) | To evaluate light sensitivity.[6] |

Samples from each condition should be analyzed by the validated HPLC method to separate and quantify the parent compound and any degradation products.

Safety and Handling

| Hazard Aspect | Recommendation and Precaution | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat. | [12] |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [13] |

| Inhalation | Avoid breathing dust. If inhaled, move to fresh air. | [11][13] |

| Skin Contact | Causes skin irritation. In case of contact, wash immediately with plenty of water. Remove contaminated clothing. | [11] |

| Eye Contact | Causes serious eye damage. In case of contact, rinse cautiously with water for several minutes. Seek immediate medical attention. | [11] |

| Ingestion | Do not ingest. If swallowed, rinse mouth and seek immediate medical attention. | [13] |

| Spill & Disposal | Absorb spills with inert material. Dispose of contents/container in accordance with local, regional, and national regulations. | [12] |

Conclusion

This compound (CAS 69053-83-4) is a secondary amine salt with well-defined physicochemical properties. While its specific applications are not broadly published, its molecular structure makes it a valuable intermediate for synthetic and medicinal chemistry. This guide provides a robust framework for its synthesis via reductive amination and outlines comprehensive, validated analytical methods for quality control using HPLC and GC-MS. Adherence to the described stability testing, safety, and handling protocols is essential for its successful and safe application in a research and development setting.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 247671, Dicyclopentylamine. [Link]

- Global Substance Registration System. This compound. [Link]

- Khadge, et al. "reversed phase high performance liquid chromatography method development and validation for simultane". SciSpace. [Link]

- Google Patents.

- Mohan, G. "A NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF IMPURITIES IN DICYCLOMINE HCL CAPSULES". World Journal of Pharmaceutical Research. [Link]

- ResearchGate. (PDF) Development and validation of a reversed-phase HPLC method for the simultaneous estimation of dicyclomine hydrochloride and famotidine in bulk and tablets. [Link]

- Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

- Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

- Global Substance Registration System. DICYCLOPENTYLAMINE. [Link]

- Chemical-Suppliers.com. This compound | CAS 69053-83-4. [Link]

- Synapse. diclofenac diethylamine: Detailed Review of its Transformative R&D Success. [Link]

- OPUS. Analytical Methods. [Link]

- The Royal Society of Chemistry. Supplementary Information. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2737572, 2,5-dichloropentan-1-amine Hydrochloride. [Link]

- PubMed. Chemical stability of diphenhydramine hydrochloride from an elixir and lidocaine hydrochloride from a viscous solution when mixed together. [Link]

- RSC Publishing. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. [Link]

- ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

- Global Substance Registration System. DICYCLOPENTYLAMINE ACETATE. [Link]

- European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

- European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3038, Dichlorphenamide. [Link]

- Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

- Oriental Journal of Chemistry. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS 69053-83-4: N-cyclopentylcyclopentanamine hydrochloride [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 11. Dicyclopentylamine | C10H19N | CID 247671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Dicyclopentylamine hydrochloride molecular weight and formula

An In-Depth Technical Guide to the Molecular Weight and Formula of Dicyclopentylamine Hydrochloride

Introduction

For professionals engaged in chemical research, synthesis, and pharmaceutical development, the fundamental identity of a molecule is the cornerstone of all subsequent work. This compound, a secondary amine salt, serves as a crucial building block and intermediate in various chemical syntheses. An unambiguous understanding of its molecular formula and a precise determination of its molecular weight are not merely academic exercises; they are prerequisites for stoichiometric calculations, analytical method development, quality control, and regulatory compliance.

This technical guide provides a comprehensive examination of the molecular formula and weight of this compound. Moving beyond simple data presentation, this document delves into the causality behind analytical choices, outlines self-validating experimental protocols for identity confirmation, and grounds its claims in authoritative references, offering researchers a practical and scientifically rigorous resource.

Core Molecular Identity and Physicochemical Properties

The definitive identity of a chemical compound is established by its molecular structure and composition. This compound is the salt formed by the protonation of the secondary amine, dicyclopentylamine, by hydrochloric acid. This reaction is fundamental to its structure and properties.

The free base, dicyclopentylamine, consists of two cyclopentyl rings attached to a nitrogen atom.[1][2] The addition of hydrochloric acid (HCl) results in the formation of an ammonium cation and a chloride anion. This conversion is critical as it often enhances the compound's stability, crystallinity, and solubility in aqueous media, which are desirable properties in pharmaceutical applications.

The molecular formula for this compound is C₁₀H₂₀ClN .[3][4] This formula is derived from the formula of the free base, C₁₀H₁₉N, and the addition of one hydrogen and one chlorine atom from HCl.[1][2][3]

The molecular weight is a direct consequence of this formula. Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Chlorine: ~35.453 u, Nitrogen: ~14.007 u), the calculated molecular weight is approximately 189.73 g/mol .[3][5]

A summary of its core identifiers is presented below.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₂₀ClN | Alfa Chemistry, Parchem[3][4] |

| Molecular Weight | 189.73 g/mol | GSRS[5] |

| IUPAC Name | N-cyclopentylcyclopentanamine hydrochloride | Alfa Chemistry[3] |

| CAS Number | 69053-83-4 | Alfa Chemistry, GSRS[3][5] |

| Parent Free Base | Dicyclopentylamine (C₁₀H₁₉N) | PubChem, GSRS[1][2] |

| Parent Base CAS | 20667-16-7 | PubChem, GSRS[1][2] |

| Parent Base MW | 153.26 g/mol | PubChem, GSRS[1][2] |

Caption: Chemical structure of this compound.

The Critical Role of Molecular Weight in Scientific Research

An accurate molecular weight is indispensable for several reasons:

-

Stoichiometry and Synthesis: All reaction calculations rely on the molar mass of the reactants to ensure proper ratios, maximize yield, and minimize impurities. An incorrect molecular weight leads to systematic errors in synthesis.

-

Quantitative Analysis: In techniques like HPLC and GC, the preparation of standards of known concentration (e.g., mg/mL) requires an accurate molecular weight to convert mass to moles for precise quantification.[6][7]

-

Structural Elucidation: High-resolution mass spectrometry provides a highly accurate mass measurement, which is a primary tool for confirming or elucidating the elemental composition of a new molecule.

-

Regulatory Documentation: Submissions to regulatory bodies like the FDA require precise characterization of drug substances, with molecular weight and formula being fundamental data points.

Experimental Verification: A Self-Validating Workflow

Relying solely on theoretical values is insufficient in a regulated or high-stakes research environment. A multi-pronged analytical approach provides a self-validating system, where orthogonal techniques corroborate the compound's identity and purity.

Caption: Analytical workflow for identity and purity confirmation.

Protocol 1: Molecular Ion Verification by Mass Spectrometry (MS)

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is chosen for its soft ionization technique, which is ideal for analyzing polar, thermally labile molecules like amine salts. It allows for the detection of the intact protonated molecule of the free base, [M+H]⁺, directly confirming the mass of the core organic structure.

Methodology:

-

Standard Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an ESI-MS system operating in positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Scan a mass range that includes the expected m/z of the protonated parent molecule (e.g., m/z 50-300).

-

Analysis: Look for the base peak corresponding to the protonated free base [C₁₀H₁₉N + H]⁺. The expected m/z value is approximately 154.2. The presence of this ion confirms the molecular weight of the organic component.

Protocol 2: Formula Confirmation by Elemental Analysis

Causality: Elemental analysis (or CHN analysis) provides direct experimental evidence of the mass percentages of carbon, hydrogen, and nitrogen in the compound. By comparing these experimental values to the theoretical percentages calculated from the molecular formula, one can confirm the elemental composition with high accuracy. This is a classic, robust method for validating a proposed formula.

Methodology:

-

Sample Preparation: Submit approximately 2-3 mg of a highly pure, dried sample of this compound for analysis. The sample must be homogenous and free of residual solvent.

-

Instrumentation: Use a calibrated CHN elemental analyzer.

-

Combustion: The sample is combusted at high temperatures in a stream of oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Detection: The resulting gases are separated and quantified by thermal conductivity or other detection methods.

-

Data Comparison: Compare the experimental percentages to the theoretical values.

Table 2: Theoretical vs. Acceptable Experimental Values for C₁₀H₂₀ClN

| Element | Theoretical % | Acceptable Experimental Range |

|---|---|---|

| Carbon (C) | 63.31% | 63.01% - 63.61% |

| Hydrogen (H) | 10.63% | 10.33% - 10.93% |

| Nitrogen (N) | 7.38% | 7.08% - 7.68% |

| Chlorine (Cl) | 18.68% | (Typically not measured by CHN) |

Note: A difference of ±0.3% from the theoretical value is generally considered acceptable for pure compounds.

Protocol 3: Purity and Identity Verification by RP-HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds and confirming their identity.[6][7][8] By developing a method that shows a single, sharp peak for the analyte, we can establish its purity. The retention time of this peak, when compared to a qualified reference standard, confirms its identity.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all potential impurities.

-

Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.

-

Injection & Detection: Inject 5-10 µL and monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210-220 nm, where the molecule lacks a major chromophore but may show end-absorption).

-

Analysis: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be >98% for research-grade material.

Synthesis: Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared in the final step of a synthesis by reacting the purified dicyclopentylamine free base with hydrochloric acid. This straightforward acid-base reaction is highly efficient.

Protocol: Salt Formation

-

Dissolution: Dissolve the purified dicyclopentylamine free base in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

Acidification: While stirring the solution, slowly add a stoichiometric equivalent (1.0 eq) of hydrochloric acid. The HCl can be in the form of a solution in a compatible solvent (e.g., HCl in isopropanol) or as anhydrous HCl gas.[9]

-

Precipitation: The this compound salt is typically less soluble in the organic solvent than its free base and will precipitate out of the solution as a solid. The solution may need to be cooled in an ice bath to maximize precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing & Drying: Wash the collected solid with a small amount of cold, fresh solvent to remove any residual impurities. Dry the final product under a vacuum to remove all traces of solvent.

Safety and Handling

According to available safety data, dicyclopentylamine and its salts should be handled with care. The free base is classified as a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] The hydrochloride salt should be handled with similar precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat in a well-ventilated area or chemical fume hood.[10][11]

Conclusion

The molecular formula (C₁₀H₂₀ClN) and molecular weight (189.73 g/mol ) of this compound are foundational data points for its use in scientific research and development. This guide has not only presented these core facts but has also provided the scientific rationale and validated experimental protocols necessary for their confirmation. By integrating mass spectrometry, elemental analysis, and HPLC, researchers can create a robust, self-validating workflow that ensures the identity, purity, and quality of their material, thereby upholding the principles of scientific integrity.

References

Sources

- 1. Dicyclopentylamine | C10H19N | CID 247671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. parchem.com [parchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Guide to the Solubility of Dicyclopentylamine Hydrochloride in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of dicyclopentylamine hydrochloride in organic solvents, tailored for researchers, scientists, and professionals in drug development. This compound, as an organic amine salt, possesses a solubility profile dominated by its ionic nature. Its dissolution is fundamentally a competition between the high lattice energy of its crystalline form and the solvation energy provided by the solvent. Consequently, its solubility is significant in polar solvents, particularly polar protic solvents like methanol and ethanol, which can effectively solvate both the dicyclopentylammonium cation and the chloride anion. Conversely, it is predicted to have low to negligible solubility in non-polar or low-polarity solvents such as hexane, toluene, and diethyl ether. This document elucidates the theoretical principles governing this behavior, presents a predictive solubility table, and provides a robust, step-by-step experimental protocol for the accurate determination of thermodynamic solubility using the isothermal shake-flask method. Understanding these solubility principles is paramount for applications ranging from reaction solvent selection and product purification to the preformulation stages of drug development.

Introduction to this compound

This compound is the salt form of the secondary amine, dicyclopentylamine. The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the stability, handling, and, often, the aqueous solubility of basic amine compounds. However, this conversion to an ionic form fundamentally alters its solubility profile in organic media, a critical consideration for synthesis, purification, and formulation.

-

Chemical Identity:

The presence of the hydrochloride makes the molecule an ionic salt, which dictates its interaction with various solvents. This guide will explore the causality behind its solubility behavior and provide the necessary tools to quantify it.

Core Physicochemical Properties and Their Influence on Solubility

The macroscopic property of solubility is a direct consequence of the microscopic physicochemical characteristics of the solute and solvent. For this compound, the following properties are paramount.

| Property | Value | Implication on Solubility |

| Molecular Form | Ionic Salt | The dominant factor. Requires polar solvents capable of solvating the dicyclopentylammonium cation and the chloride anion. |

| Melting Point | >245°C[1] | A high melting point indicates a strong, stable crystal lattice. A significant amount of energy (solvation energy) is required from the solvent-solute interactions to overcome this lattice energy. |

| H-Bond Donor Count | 2[1] | The protonated amine (N-H) can act as a hydrogen bond donor, interacting favorably with H-bond accepting solvents (e.g., alcohols, DMSO). |

| H-Bond Acceptor Count | 1[1] | The chloride anion is a strong hydrogen bond acceptor, showing strong affinity for protic solvents (e.g., methanol, ethanol). |

The key takeaway is that this compound is a polar, ionic solid with a high lattice energy. Its dissolution in any solvent is only favorable if the energy released upon solvation is sufficient to overcome the energy holding the crystal together.

Theoretical Framework: Why Amine Salts Behave Differently

The principle of "like dissolves like" is a useful heuristic, but for ionic compounds in organic solvents, a more detailed model is required. The dissolution process can be visualized as an equilibrium between the solid state and the solvated ions.

Caption: Dissolution equilibrium: a balance between lattice and solvation energy.

-

Lattice Energy : This is the energy holding the ions together in the solid crystal. For this compound, this is substantial, as indicated by its high melting point.[1]

-

Solvation Energy : This is the energy released when solvent molecules arrange themselves around the individual ions. The solubility of amine salts is therefore highly dependent on the solvent's ability to stabilize the protonated amine cation and the chloride anion.[3]

Solvent Classes and Predicted Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These are excellent solvents. The hydroxyl group (-OH) can act as a hydrogen bond donor to solvate the chloride anion and the oxygen's lone pairs can solvate the ammonium cation. This dual-action solvation is highly effective at overcoming the lattice energy.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments and can effectively solvate the dicyclopentylammonium cation by coordinating their negative dipole (often an oxygen atom) around it. However, they are less effective at solvating the chloride anion as they lack a hydrogen bond donating group. Solubility is expected to be moderate to high, but generally less than in polar protic solvents.

-

Low-Polarity and Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether, Chloroform): These solvents lack the necessary polarity and hydrogen-bonding capability to solvate the ions. The solvation energy offered is minimal and insufficient to overcome the crystal lattice energy, leading to very low or negligible solubility.

Predictive Solubility Profile

While precise quantitative data requires experimental determination, a qualitative profile can be reliably predicted based on the theoretical principles discussed. This table serves as a practical guide for initial solvent screening.

| Solvent | Class | Predicted Qualitative Solubility | Rationale |

| Methanol | Polar Protic | High | Excellent H-bonding for both cation and anion. |

| Ethanol | Polar Protic | High | Similar to methanol, effective at solvating ions.[4] |

| Isopropanol | Polar Protic | Moderate | Increased steric hindrance may slightly reduce solvation efficiency compared to methanol/ethanol. |

| Water | Polar Protic | High | The benchmark polar solvent for amine salts.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Strong dipole for cation solvation; less effective anion solvation. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Highly polar, excellent cation solvation. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMF/DMSO, weaker solvating power for ions. |

| Acetone | Polar Aprotic | Low | Moderate polarity but generally a poor solvent for salts. |

| Dichloromethane (DCM) | Halogenated | Very Low | Insufficient polarity to dissolve ionic salts. |

| Chloroform | Halogenated | Very Low | Despite some polarity, it's a poor solvent for salts. |

| Tetrahydrofuran (THF) | Ether | Very Low / Insoluble | Low polarity, unable to overcome lattice energy. |

| Diethyl Ether | Ether | Insoluble | Non-polar, ineffective at solvating ions. |

| Toluene | Aromatic Hydrocarbon | Insoluble | Non-polar, ineffective at solvating ions. |

| Hexane | Aliphatic Hydrocarbon | Insoluble | Non-polar, ineffective at solvating ions. |

Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility Determination

To move beyond prediction to quantification, a robust experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[6] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology:

-

Materials & Apparatus:

-

This compound (solid).

-

Selected organic solvents (analytical grade).

-

Glass vials with screw caps.

-

Orbital shaker or magnetic stirrer with temperature control.

-

Analytical balance.

-

Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible).

-

Volumetric flasks and pipettes.

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer).

-

-

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 50-100 mg). The key is to ensure solid material remains undissolved at equilibrium.[7]

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 5.0 mL).

-

Equilibration: Seal the vial and place it in the temperature-controlled shaker (e.g., 25°C). Agitate vigorously. The extended agitation time is crucial to ensure the system reaches thermodynamic equilibrium.[8]

-

Sampling:

-

At 24 hours, pause agitation and allow the solid to settle completely.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a chemical-resistant filter. This step is critical to avoid transferring any undissolved solid.

-

Immediately dilute the sample in a known volume of mobile phase or a suitable solvent to prevent precipitation.

-

Repeat this sampling process at 48 hours and 72 hours.

-

-

Analysis: Quantify the concentration of the diluted samples using a pre-validated analytical method (e.g., HPLC).[9]

-

Calculation & Validation:

-

Calculate the original concentration in the saturated solution for each time point, accounting for the dilution factor.

-

Self-Validation: Compare the calculated concentrations at 24, 48, and 72 hours. If the values are consistent (e.g., within ±5%), equilibrium has been reached, and this value represents the thermodynamic solubility.[7][8] If the concentration is still increasing, the equilibration time must be extended.

-

-

Factors Influencing Experimental Solubility

-

Temperature: The dissolution of most solids is an endothermic process. Therefore, the solubility of this compound will generally increase with temperature. All measurements must be performed under strict isothermal conditions.

-

Solvent Purity (Presence of Water): For many organic solvents, trace amounts of water can significantly increase the solubility of a polar salt. Using anhydrous solvents is recommended for obtaining intrinsic solubility data.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and thus different solubilities. It is important to characterize the solid form being used.

Applications in Research and Drug Development

-

Reaction Chemistry: For reactions involving this compound as a starting material, a solvent must be chosen in which it has sufficient solubility to participate in the reaction.[10] Often, polar aprotic solvents like DMF are used.

-

Crystallization and Purification: Understanding solubility is the basis for purification by crystallization.[6] A common technique involves dissolving the compound in a "good" solvent (like methanol) at an elevated temperature and then adding a "poor" or "anti-solvent" (like diethyl ether) to induce precipitation of the purified solid.

-

Preformulation: In drug development, solubility data in various media is one of the first properties measured.[8] While organic solvent solubility is less directly relevant to biopharmaceutics than aqueous solubility, it is critical for developing synthesis and purification processes.[6]

Conclusion

The solubility of this compound in organic solvents is dictated by its nature as a polar, ionic salt with a high crystal lattice energy. Its solubility is largely limited to polar solvents, with polar protic solvents like methanol and ethanol being the most effective due to their ability to solvate both the cation and anion through hydrogen bonding. A predictive framework based on solvent polarity and hydrogen bonding capability provides a reliable starting point for solvent selection. For quantitative, decision-making data, this must be followed by rigorous experimental measurement using a validated protocol, such as the isothermal shake-flask method detailed herein. A thorough understanding of these principles is indispensable for scientists leveraging this compound in synthesis, purification, and pharmaceutical development.

References

- Dicyclopentyl-amine hydrochloride. (n.d.). BLD Pharm.

- CAS 69053-83-4 this compound. (n.d.). Alfa Chemistry.

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (n.d.). National Institutes of Health (PMC).

- solubility experimental methods.pptx. (n.d.). Slideshare.

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation, ACS Publications.

- Description and Solubility / Reference Tables. (2012). First Supplement to USP 35–NF 30.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.

- This compound | CAS 69053-83-4. (n.d.). Chemical-Suppliers.

- Dicyclopentylamine | C10H19N | CID 247671. (n.d.). PubChem, National Institutes of Health.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor.

- Solubility of organic amine salts. (2011). Sciencemadness.org.

- Structure and Properties of Amines. (2024). Chemistry LibreTexts.

- This compound. (n.d.). Global Substance Registration System (GSRS).

- Solubility of Organic Compounds. (2023). University of Toronto.

- Why do amines dissolve in hydrochloric acid? (2017). Quora.

- Salt form of amines. (2015). Reddit.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. scispace.com [scispace.com]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. reddit.com [reddit.com]

An In-Depth Technical Guide to the Synthesis of Dicyclopentylamine Hydrochloride

Abstract

This guide provides a comprehensive, in-depth exploration of the synthesis of dicyclopentylamine hydrochloride, a valuable secondary amine salt. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for ensuring a successful, high-purity synthesis. The primary synthetic strategy detailed is the reductive amination of cyclopentanone with cyclopentylamine, followed by conversion to the hydrochloride salt. This guide emphasizes scientific integrity, providing self-validating protocols and grounding its claims in authoritative references.

Introduction and Strategic Overview

Dicyclopentylamine, a secondary amine with the formula (C₅H₉)₂NH, and its hydrochloride salt are important intermediates in organic synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it particularly suitable for pharmaceutical applications where precise dosing and formulation are critical.[1]

The most direct and industrially relevant pathway to synthesizing dicyclopentylamine is through reductive amination . This powerful transformation creates carbon-nitrogen bonds by reacting a carbonyl compound with an amine, followed by reduction of the intermediate imine.[2][3] In this specific synthesis, cyclopentanone reacts with cyclopentylamine to form an N-cyclopentyliminocyclopentane intermediate, which is then reduced in situ to yield the target secondary amine, dicyclopentylamine.[4]

The overall reaction proceeds in two key stages:

-

Part A: Synthesis of Dicyclopentylamine Free Base via catalytic hydrogenation.

-

Part B: Conversion to this compound and subsequent purification.

This approach is favored for its efficiency, often proceeding as a one-pot reaction, and for utilizing hydrogen as an inexpensive and environmentally benign reducing agent.[3]

Core Synthesis: From Precursors to Product

This section details the experimental protocol, underpinned by an explanation of the critical scientific principles governing each step.

Reactant and System Properties

A thorough understanding of the physical and chemical properties of the reactants is fundamental to a successful synthesis.

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |

| Cyclopentanone | 84.12 | 0.95 | 130.6 | Carbonyl source. |

| Cyclopentylamine | 85.15 | 0.86 | 106-108 | Primary amine source. |

| Palladium on Carbon (10%) | N/A | N/A | N/A | Heterogeneous catalyst for hydrogenation. |

| Methanol | 32.04 | 0.792 | 64.7 | Reaction solvent. |

| Diethyl Ether | 74.12 | 0.713 | 34.6 | Solvent for salt formation and washing. |

| Hydrochloric Acid | 36.46 | (Varies) | (Varies) | Used for salt formation.[5] |

Part A: Synthesis of Dicyclopentylamine via Catalytic Hydrogenation

Principle of the Reaction: The synthesis begins with the acid-catalyzed nucleophilic addition of cyclopentylamine to the carbonyl carbon of cyclopentanone. This forms a carbinolamine intermediate, which rapidly dehydrates to form a stable iminium ion.[6] This iminium ion is the substrate for the reduction step. Catalytic hydrogenation introduces molecular hydrogen (H₂) across the C=N double bond of the iminium ion, reducing it to the secondary amine.[2]

Causality Behind Experimental Choices:

-

Catalyst: 10% Palladium on Carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for the hydrogenation of imines.[7] Its solid nature allows for easy removal by filtration at the end of the reaction.

-

Solvent: Methanol is chosen as the solvent due to its ability to dissolve the reactants and its compatibility with the catalytic hydrogenation process.

-

Hydrogen Pressure: The reaction is conducted under a positive pressure of hydrogen (typically 3-4 atm) to ensure a sufficient concentration of dissolved hydrogen, which drives the reduction to completion.

-

Stoichiometry: A slight excess of cyclopentylamine can be used to ensure the complete conversion of the limiting reagent, cyclopentanone. However, for this guide, a 1:1 molar ratio is used to simplify purification.

Detailed Experimental Protocol:

-

Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add cyclopentanone (8.41 g, 0.10 mol) and methanol (150 mL).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (0.5 g, ~0.5 mol%).

-

Scientist's Note: Handling palladium on carbon requires care as it can be pyrophoric, especially when dry and exposed to air. It is best handled as a slurry in the reaction solvent.

-

-

Reactant Addition: Add cyclopentylamine (8.52 g, 0.10 mol) to the reaction mixture.

-

Hydrogenation: Seal the reaction vessel. Purge the system with hydrogen gas three times to remove all air. Pressurize the vessel to 3-4 atm with hydrogen.

-

Reaction Execution: Commence vigorous stirring and heat the mixture to 40-50°C. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 8-12 hours when hydrogen uptake ceases.

-

Catalyst Removal: After cooling the vessel to room temperature, carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL) to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washes. Remove the methanol under reduced pressure using a rotary evaporator to yield the crude dicyclopentylamine free base as an oil.

Part B: Conversion to this compound and Purification

Principle of the Reaction: The crude dicyclopentylamine, a basic amine, is converted to its hydrochloride salt by reacting it with hydrochloric acid in a simple acid-base neutralization.[5] The resulting salt is an ionic compound, which typically has lower solubility in nonpolar organic solvents and higher crystallinity than the free base.[1] This difference in solubility is exploited for purification; the salt precipitates from the solution, leaving many organic impurities behind.[8]

Causality Behind Experimental Choices:

-

Solvent System: Diethyl ether is an excellent choice for this step. It readily dissolves the oily dicyclopentylamine free base but is a poor solvent for the ionic hydrochloride salt, causing it to precipitate efficiently.[9]

-

Acid Addition: A solution of HCl in diethyl ether is used to allow for controlled addition and to avoid introducing water, which could increase the solubility of the salt and lower the yield.[8] The formation of the salt is an exothermic reaction.

Detailed Experimental Protocol:

-

Dissolution: Dissolve the crude dicyclopentylamine oil obtained from Part A in anhydrous diethyl ether (200 mL).

-

Precipitation: While stirring the solution at room temperature, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. An immediate white precipitate of this compound will form.

-

Completion: Continue adding the HCl solution until no further precipitation is observed. A slight excess can ensure complete conversion. The pH of the solution can be checked with moist litmus paper to confirm it is acidic.

-

Isolation: Stir the resulting slurry for 30 minutes to ensure complete crystallization. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with small portions of cold, anhydrous diethyl ether (3 x 30 mL) to remove any residual soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight.

Final Purification by Recrystallization

For applications demanding the highest purity, an optional recrystallization step can be performed.

Principle of Recrystallization: Recrystallization purifies crystalline compounds by leveraging differences in solubility at different temperatures.[10] The crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities in the solution (mother liquor).[11][12]

Protocol:

-

Solvent Selection: A suitable solvent system for this compound is a mixture of isopropanol and diethyl ether. The salt is soluble in hot isopropanol and insoluble in diethyl ether.

-

Dissolution: Place the crude this compound in a flask and add the minimum volume of hot isopropanol required to fully dissolve it.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not initiate, scratching the inside of the flask with a glass rod can induce nucleation. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry under vacuum.